1-Adamantylmethyl methanesulfonate
Description
The compound is synthesized via the reaction of 1-hydroxyadamantane with methanesulfonyl chloride (MsCl) in the presence of triethylamine (TEA) in dichloromethane (CH₂Cl₂). This yields a white solid with a high purity (98%) and excellent yield (98%) under optimized conditions . The adamantyl group confers steric bulk and lipophilicity, making the compound valuable in organic synthesis, particularly as an alkylating agent or intermediate in pharmaceutical chemistry.
Properties
Molecular Formula |
C12H20O3S |
|---|---|
Molecular Weight |
244.35 g/mol |
IUPAC Name |
1-adamantylmethyl methanesulfonate |
InChI |
InChI=1S/C12H20O3S/c1-16(13,14)15-8-12-5-9-2-10(6-12)4-11(3-9)7-12/h9-11H,2-8H2,1H3 |
InChI Key |
VRBUVHIMZUMFJA-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OCC12CC3CC(C1)CC(C3)C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Adamantyl Bromomethyl Ketone (1-AdBrMK)
- Synthesis: Prepared by refluxing 1-adamantyl methyl ketone with N-bromosuccinimide (NBS) in methanol and petroleum ether, yielding 85% after recrystallization .
- Reactivity : The bromine atom in 1-AdBrMK acts as a superior leaving group compared to methanesulfonate, enabling nucleophilic substitution reactions. For example, it reacts with carboxylic acids in DMF to form esters (e.g., 2a: benzoate, 2b: 2-chlorobenzoate) .
- Physical Properties: Property 1-AdBrMK 1-Adamantylmethyl Methanesulfonate Melting Point (K) 326–328 Not reported Yield (%) 85 98 Key Functional Group C-Br O-SO₂-CH₃
Adamantyl Esters (e.g., 2a and 2b)
Methyl Methanesulfonate (MMS)
- Toxicity : MMS (a simpler sulfonate ester) induces DNA damage and activates p53 pathways at 200 µM, as shown in toxicological studies .
- Reactivity : Lacks the adamantyl group, making it less sterically hindered but more water-soluble. This contrasts with this compound, where the adamantane moiety reduces aqueous solubility but enhances membrane permeability .
Adamantyl Pyridyl Sulfonyl/Sulfinyl Derivatives
- Examples : 1-(Adamantan-1-yl)-2-[(pyridin-2-ylmethyl)sulfonyl]ethan-1-one and sulfinyl analogs .
- Applications : These derivatives exhibit selective inhibition in biological systems due to sulfonyl/sulfinyl groups’ electron-withdrawing effects.
- Comparison : Sulfonate esters (e.g., this compound) are less oxidized than sulfones but more reactive than sulfoxides, influencing their use in medicinal chemistry .
Key Research Findings and Data
Reactivity Trends
Thermal and Chemical Stability
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